molecular formula C16H11ClF6N2 B2354004 N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide CAS No. 400075-31-2

N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide

Cat. No.: B2354004
CAS No.: 400075-31-2
M. Wt: 380.72
InChI Key: SADFJJGSEJGTAG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methyl group, and two trifluoromethyl groups attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, methylamine, and 3,5-bis(trifluoromethyl)benzoic acid.

    Formation of Intermediate: The 4-chloroaniline is reacted with 3,5-bis(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an intermediate amide.

    Methylation: The intermediate amide is then methylated using methyl iodide or a similar methylating agent to yield the final product, N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and trifluoromethyl groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
  • N-(4-fluorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
  • N-(4-methylphenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide

Uniqueness

N-(4-chlorophenyl)-N’-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs.

Biological Activity

N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide, also known by its CAS number 400075-31-2, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13ClF6N2\text{C}_{15}\text{H}_{13}\text{ClF}_6\text{N}_2

This compound features a chlorophenyl group and two trifluoromethyl groups that significantly influence its chemical reactivity and biological interactions.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity. The presence of the chlorophenyl moiety may also contribute to specific interactions with biological targets such as enzymes or receptors.

Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various biological pathways:

  • Aurora Kinases : Inhibitors targeting Aurora kinases have shown promise in cancer therapy. The compound was evaluated for its ability to inhibit these kinases, which are crucial for cell division. Preliminary results suggest potential efficacy in reducing tumor cell proliferation in vitro .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. In vitro assays demonstrated activity against certain bacterial strains, indicating a possible role as an antimicrobial agent .

Case Study 1: Cancer Cell Line Studies

A study focused on the effects of this compound on various cancer cell lines revealed significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated an IC50 value of approximately 12 µM for MCF-7 cells, suggesting a potent anti-cancer effect .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial activity of the compound, it was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding highlights its potential application in treating bacterial infections .

Data Tables

Biological Activity IC50/MIC Value Cell Line/Organism Reference
Cytotoxicity12 µMMCF-7 (Breast Cancer)
Antimicrobial Activity32 µg/mLStaphylococcus aureus

Discussion

The biological activity of this compound is promising, particularly in oncology and infectious disease contexts. Its structural features may enhance its interaction with biological targets, leading to significant therapeutic effects.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-methyl-3,5-bis(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF6N2/c1-24-14(25-13-4-2-12(17)3-5-13)9-6-10(15(18,19)20)8-11(7-9)16(21,22)23/h2-8H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADFJJGSEJGTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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